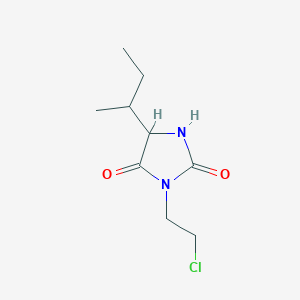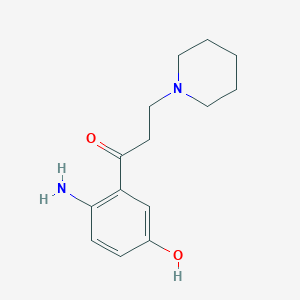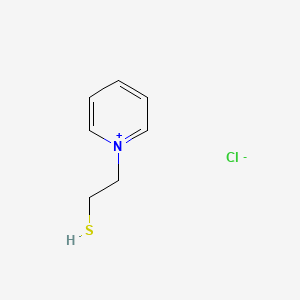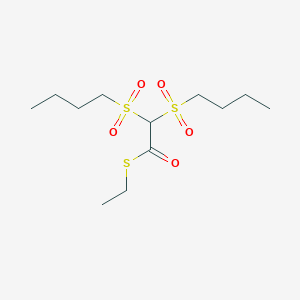![molecular formula C39H27O9P B14375525 Tris[2-(4-hydroxybenzoyl)phenyl] phosphite CAS No. 90317-59-2](/img/structure/B14375525.png)
Tris[2-(4-hydroxybenzoyl)phenyl] phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris[2-(4-hydroxybenzoyl)phenyl] phosphite is an organophosphorus compound with the molecular formula C42H30O9P. It is a phosphite ester derived from hydroxybenzoyl phenol. This compound is known for its role as an antioxidant and stabilizer in various industrial applications, particularly in the stabilization of polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris[2-(4-hydroxybenzoyl)phenyl] phosphite typically involves the reaction of phosphorus trichloride with 2-(4-hydroxybenzoyl)phenol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphite ester. The general reaction scheme is as follows:
PCl3+32-(4-hydroxybenzoyl)phenol→Tris[2-(4-hydroxybenzoyl)phenyl] phosphite+3HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent oxidation. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Tris[2-(4-hydroxybenzoyl)phenyl] phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and the corresponding phenol.
Substitution: It can undergo substitution reactions where the phosphite group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Hydrolysis: This reaction typically occurs in the presence of water or aqueous solutions.
Substitution: Reagents such as halogens or other nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Phosphates and phenolic compounds.
Hydrolysis: Phosphoric acid and 2-(4-hydroxybenzoyl)phenol.
Substitution: Various substituted phosphite esters.
Aplicaciones Científicas De Investigación
Tris[2-(4-hydroxybenzoyl)phenyl] phosphite has a wide range of applications in scientific research:
Chemistry: It is used as an antioxidant and stabilizer in polymer chemistry to prevent degradation of polymers during processing and use.
Biology: The compound is studied for its potential antioxidant properties in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications due to its antioxidant properties.
Industry: It is widely used in the production of plastics, rubber, and other materials to enhance their stability and longevity.
Mecanismo De Acción
The primary mechanism by which Tris[2-(4-hydroxybenzoyl)phenyl] phosphite exerts its effects is through its antioxidant activity. It acts by donating electrons to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals that can cause degradation of materials or biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Tris(2,4-di-tert-butylphenyl) phosphite: Another phosphite ester used as an antioxidant in polymers.
Triphenyl phosphite: Used as a stabilizer and antioxidant in various industrial applications.
Tris(4-nonylphenyl) phosphite: Used in the production of polymers and as an antioxidant.
Uniqueness
Tris[2-(4-hydroxybenzoyl)phenyl] phosphite is unique due to its specific structure, which provides enhanced antioxidant properties compared to other phosphite esters. Its ability to stabilize polymers and prevent oxidative degradation makes it particularly valuable in industrial applications.
Propiedades
Número CAS |
90317-59-2 |
|---|---|
Fórmula molecular |
C39H27O9P |
Peso molecular |
670.6 g/mol |
Nombre IUPAC |
tris[2-(4-hydroxybenzoyl)phenyl] phosphite |
InChI |
InChI=1S/C39H27O9P/c40-28-19-13-25(14-20-28)37(43)31-7-1-4-10-34(31)46-49(47-35-11-5-2-8-32(35)38(44)26-15-21-29(41)22-16-26)48-36-12-6-3-9-33(36)39(45)27-17-23-30(42)24-18-27/h1-24,40-42H |
Clave InChI |
OKVNBZMBPLXOLK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)O)OP(OC3=CC=CC=C3C(=O)C4=CC=C(C=C4)O)OC5=CC=CC=C5C(=O)C6=CC=C(C=C6)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


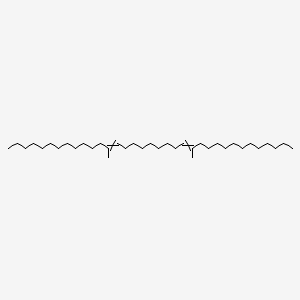
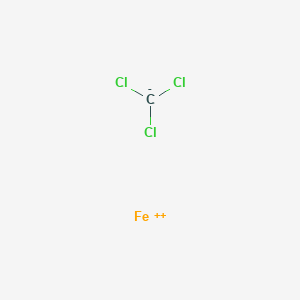
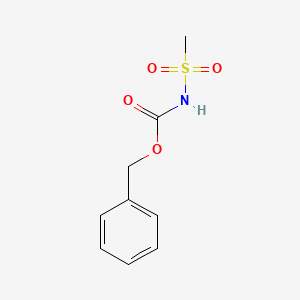
![5-[(2-Chloro-4,6-dinitrophenyl)sulfanyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B14375460.png)
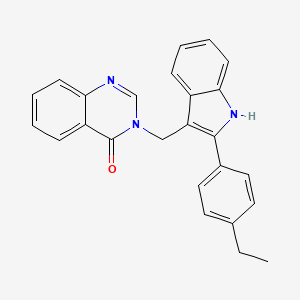
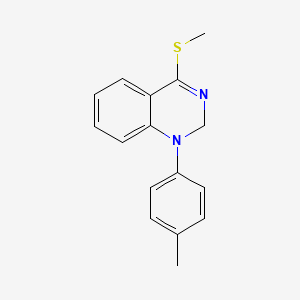
![N-(3-{[(4-Butoxyphenyl)methyl]amino}phenyl)acetamide](/img/structure/B14375475.png)
![N-({[2-(3,5-Dimethoxyphenyl)propan-2-yl]oxy}carbonyl)-L-aspartic acid](/img/structure/B14375479.png)


